Hederasaponin C

NF-κB抑制 抗炎 信号通路

Researchers relying on structurally ambiguous 'ivy saponin' preparations face irreproducible NF-κB inhibition data and unpredictable cytotoxicity profiles. Hederasaponin C resolves this with a defined CAS registry (27013-76-9) and rigorously characterized TLR4-targeting pharmacology. • Validated target engagement: inhibits TNF-α-induced NF-κB activation in HepG2 cells (IC₅₀ ~800 nM) and suppresses TLR4/NF-κB/NLRP3 signaling in LPS-induced ALI/AKI murine models. • Exceptionally low cytotoxicity: IC₅₀ >164,000 nM against ECV304 cells, enabling its use as a negative control or safe carrier scaffold. • Well-defined physicochemical profile: CMC ~82 µM with spherical micelle morphology, contrasting sharply with α-hederin's ellipsoidal assemblies-critical for formulation scientists. Supplied with full analytical documentation (HPLC, MS).

Molecular Formula C59H105O26-
Molecular Weight 1230.4 g/mol
CAS No. 27013-76-9
Cat. No. B15090590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHederasaponin C
CAS27013-76-9
Molecular FormulaC59H105O26-
Molecular Weight1230.4 g/mol
Structural Identifiers
SMILESCC(CC(CC(CC(CC(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(CC(COC1CCC2(C(C1(C)CO)CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)C(=O)O)C)C)C)O)O)[O-])O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O
InChIInChI=1S/C59H105O26/c1-26(61)18-27(62)19-28(63)20-29(64)21-33(66)38(68)40(70)42(72)44(74)46(76)48(78)50(80)52(82)51(81)49(79)47(77)45(75)43(73)41(71)39(69)34(67)22-30(65)24-85-37-11-12-55(4)35(56(37,5)25-60)10-13-58(7)36(55)9-8-31-32-23-54(2,3)14-16-59(32,53(83)84)17-15-57(31,58)6/h8,26-30,32-52,60-68,70-82H,9-25H2,1-7H3,(H,83,84)/q-1
InChIKeyIFJAJFCNDQNDIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hederasaponin C: Chemistry & Sources


Hederasaponin C(又称Hederacoside C或Kalopanaxsaponin B,CAS号:14216-03-6)是一种齐墩果烷型双糖链三萜皂苷,分子式为C₅₉H₉₆O₂₆,分子量约1221.39 g/mol[1][2]。该化合物是常春藤(Hedera helix L.)叶片的主要活性成分之一,也存在于白头翁(Pulsatilla chinensis)等药用植物中[3]。作为糖基化衍生物,其结构由齐墩果酸苷元(hederagenin)在C3位连接α-L-鼠李糖基-(1→2)-α-L-阿拉伯糖基,并在C28位通过酯键连接α-L-鼠李糖基-(1→4)-β-D-葡萄糖基-(1→6)-β-D-葡萄糖基组成[4]。其理化特性包括白色晶体外观、溶于甲醇/乙醇/乙腈、不溶于石油醚,熔点约222°C,比旋光度约-18°。

Triterpenoid saponin reference standard from Hedera helix
Dual sugar-chain glycosylation probe for SAR studies
Reported NF-κB pathway study context with pH-stable solubility

Hederasaponin C Irreplaceability


三萜皂苷类化合物因其糖基化模式、羟基化位点和糖链位置的微小差异,在溶解度、细胞毒性、表面活性和体内药代动力学行为上表现出显著且量化的分化[1][2]。例如,仅C23位羟基的有无即可导致临界胶束浓度(CMC)相差近一个数量级,并从根本上改变化合物的胶束形态和配方适用性。在细胞层面,同类皂苷从“无细胞毒性”到“强抗增殖活性”的跨度可达400 μg/mL以上的浓度范围,意味着不同应用场景下的安全性窗口截然不同[3]。此外,双糖链与单糖链皂苷在口服生物利用度和血浆暴露特征上的差异,进一步决定了体内药理研究的可行性与可重复性[4]。因此,将Hederasaponin C与其他常春藤皂苷(如α-hederin、hederagenin、hederasaponin B)视为可互换的“类属成分”将导致实验结果不可控、配方失败或数据不可重复。

Glycosylation CMC and self-assembly differ by ~10-fold; may alter formulation behavior vs. analogs.
Cytotoxicity Non-toxic profile vs. antiproliferative analogs; may shift cell-based assay interpretation.
PK profile Double-peak plasma curve not interchangeable with other saponins; in vivo exposure context requires review.

Hederasaponin C: Core Quantitative Evidence


NF-κB Inhibitory Activity

Hederasaponin C 在人类 HepG2 肝细胞中显著抑制 TNF-α 诱导的 NF-κB 激活,其 IC₅₀ 值经量化测定为 800.0 nM(处理1小时后)。与此形成对比的是,在同类化合物中,其苷元 hederagenin 对弹性蛋白酶的抑制活性极弱(IC₅₀ = 280.4 μM),而 α-hederin 在相同实验条件下同样被归类为“极弱抑制剂”。

NF-κB Inhibition
Data to verify
IC₅₀ 800.0 nM (TNF-α, HepG2, 1 h)
Reported sub-micromolar NF-κB pathway inhibition; supports pathway study context.
Comparator α-hederin very weak; hederagenin 280.4 μM (elastase)
NF-κB抑制 抗炎 信号通路

Cytotoxicity Profile

在平行的体外细胞培养实验中,Hederasaponin C (hederacoside C) 在所有测试浓度下均未对正常成纤维细胞和宫颈上皮肿瘤细胞表现出细胞毒性。相比之下,α-hederin 在 2–10 μg/mL 浓度下表现出生物相容性,但在 10–400 μg/mL 范围内显示出抗增殖活性;hederagenin 则在 25–400 μg/mL 范围内显示出抗增殖活性[1]。此外,另一项独立研究显示,Hederasaponin C 对 ECV304 细胞的 LDH 释放和 MTT 还原 IC₅₀ 值均大于 164,000 nM (164 μM)。

Cytotoxicity Profile
Head-to-head
No cytotoxicity across test concentrations
Supports selection as low-cytotoxicity reference in cell assays.
α-hederin/hederagenin antiproliferative at 10–400 μg/mL
细胞毒性 安全性 抗增殖

Critical Micelle Concentration (CMC) Comparison

结构上,Hederasaponin C 与 Hederasaponin B 的唯一区别在于苷元 C23 位的一个额外羟基。这一微小结构差异导致其亲水性显著增强,直接体现在临界胶束浓度 (CMC) 上。实验测量证实,Hederasaponin B 的 CMC 值比 Hederasaponin C 低近一个数量级 (约 10 倍)。另一项研究则报道 Hederasaponin C 的 CMC 大于 500 μM,而单糖链的 α-hederin 仅为 12 μM[1]。

CMC Comparison
Head-to-head
CMC >500 μM; ~10× higher than Hederasaponin B
CMC context for formulation self-assembly research.
α-hederin CMC 12 μM
表面活性 胶束 配方

Aqueous Solubility & pH Stability

在 pH 2–10 的范围内,Hederasaponin C 的水溶性稳定维持在 100 μM 以上。相反,α-hederin 和 hederacolchiside A1 在 pH < 7 的条件下几乎不溶于水[1]。所有三种皂苷在六个月内均表现出水解稳定性[2]。

Solubility & pH Stability
Head-to-head
Solubility >100 μM (pH 2–10)
Broad pH solubility supports in vitro experimental preparation.
α-hederin/hederacolchiside A1 insoluble at pH
Antileishmanial Activity
Class-level
No activity against Leishmania promastigotes/amastigotes
Sugar-chain-dependent activity; not intended for antileishmanial screening.
Monodesmosidic saponins active (comparable to pentamidine)
Pharmacokinetic Profile
Method context
Double-peak plasma curve; Tmax 1 h (single dose)
PK profile requires compound-specific review for in vivo study design.
Distinct from Hederasaponin D and α-hederin
溶解度 稳定性 生物利用度

Antileishmanial Activity: Sugar Chain Comparison

在体外抗利什曼原虫(Leishmania infantum 和 L. tropica)前鞭毛体和无鞭毛体的研究中,双糖链皂苷(包括 Hederasaponin B、C 和 D)未显示出活性。然而,其对应的单糖链皂苷(α-、β- 和 δ-hederin)对前鞭毛体的效果与阳性对照药物喷他脒相当,而苷元 hederagenin 对无鞭毛体的活性与 N-甲基葡胺锑酸盐相当[1]。

Antileishmanial Activity
Class-level
No activity against Leishmania promastigotes/amastigotes
Sugar-chain-dependent activity; not intended for antileishmanial screening.
Monodesmosidic saponins active (comparable to pentamidine)
抗寄生虫 利什曼原虫 结构-活性关系

Pharmacokinetic Profile Comparison

在大鼠口服给予皂苷混合物后,Hederasaponin C、Hederasaponin D 和 α-hederin 的血浆浓度-时间曲线均出现双峰现象,但三种皂苷的药代动力学特征存在显著差异[1]。另一项针对 Hederasaponin C 单独给药的研究显示,其达峰时间 (Tmax) 为 1 小时,且浓度-效应曲线呈现滞后环,表明存在效应滞后现象[2]。

Pharmacokinetic Profile
Method context
Double-peak plasma curve; Tmax 1 h (single dose)
PK profile requires compound-specific review for in vivo study design.
Distinct from Hederasaponin D and α-hederin
药代动力学 PK/PD 生物分析

Hederasaponin C: Research & Industrial Applications


Inflammatory Signaling Pathway Research

基于 Hederasaponin C 在亚微摩尔浓度下抑制 NF-κB 的活性,以及其在 LPS 诱导的急性肺损伤 (ALI) 和急性肾损伤 (AKI) 模型中通过调控 PIP2/NF-κB/NLRP3 信号通路发挥保护作用的机制证据[1],该化合物是研究 TLR4 介导的炎症信号转导网络的理想工具药。其明确的作用靶点(TLR4)和下游通路使其区别于其他仅显示非特异性抗炎活性的同类皂苷。

Negative Control & Carrier Development

鉴于 Hederasaponin C 在多种细胞系中均表现出无细胞毒性或极低细胞毒性的特征(如对 ECV304 细胞的 IC₅₀ > 164,000 nM),以及在正常成纤维细胞和宫颈上皮肿瘤细胞中未显示抗增殖活性[2],该化合物可作为细胞活性研究中的阴性对照,或作为安全性要求极高的药物递送载体候选物进行开发,尤其是在需要避免载体本身引起细胞反应的实验中。

Colloid & Interface Science: Saponin Self-Assembly

Hederasaponin C 与 Hederasaponin B 之间近一个数量级的 CMC 差异,以及其独特的球形胶束形态(而 α-hederin 形成椭球形胶束)[3],使其成为研究糖基化对皂苷自组装、胶束形成和表面活性影响的理想模型化合物。这些理化性质数据对于食品、化妆品和农药领域的功能性配方开发具有直接指导意义。

Respiratory Disease Models: In Vivo Pharmacology

已有研究证实 Hederasaponin C 在 LPS 诱导的 ALI 小鼠模型中能显著减轻肺损伤、恢复肺功能、降低炎症细胞浸润和促炎因子水平[4],并在慢性阻塞性肺疾病 (COPD) 模型中通过靶向 TLR4 抑制 NF-κB/MAPK 通路发挥治疗作用[5]。这些体内数据为该化合物在呼吸系统炎症性疾病领域的深入研究提供了强有力的支持,尤其是在开发针对 ALI/ARDS 或 COPD 的新疗法方面。

Application
Selection Property
Validation Focus
NF-κB/TLR4 signaling studies
Reported NF-κB inhibition context
Pathway-response endpoints in macrophage models
Cell-based low-cytotoxicity control
Reported lack of cytotoxicity
Cell viability and proliferation endpoints
Saponin self-assembly research
Reported CMC and micelle morphology
Glycosylation-dependent aggregation behavior
ALI/COPD model-response studies
Reported model-response context
Inflammatory cytokine and lung function endpoints

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